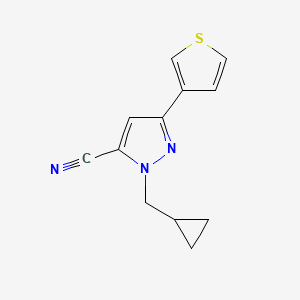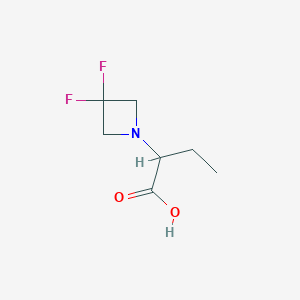
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
Overview
Description
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is a chemical compound characterized by its unique structure, which includes a cyclopropylmethyl group, a thiophen-3-yl group, and a pyrazole-5-carbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is often synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Cyclopropylmethyl Group: This can be achieved by reacting the pyrazole core with cyclopropylmethyl halides under suitable conditions.
Attachment of the Thiophen-3-yl Group: The thiophen-3-yl group is introduced through a substitution reaction, often involving a thiophene derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions are common, where various nucleophiles can replace substituents on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and methanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may exhibit different chemical properties.
Substitution Products: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)piperazine: A compound with a similar cyclopropylmethyl group but differing in the core structure.
3-(Thiophen-3-yl)pyrazole derivatives: Compounds with a thiophen-3-yl group attached to a pyrazole ring, but lacking the cyclopropylmethyl group.
Pyrazole-5-carbonitrile derivatives: Compounds with a pyrazole-5-carbonitrile moiety, but with different substituents.
Uniqueness: 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c13-6-11-5-12(10-3-4-16-8-10)14-15(11)7-9-1-2-9/h3-5,8-9H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIOTRRQGPHGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CSC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481653.png)
![(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481654.png)
![1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481655.png)
![(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481657.png)
![methyl 1-(2-methoxy-2-oxoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481660.png)
![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481661.png)
![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481662.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481663.png)
![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481664.png)

![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-oxopropanenitrile](/img/structure/B1481669.png)
![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481672.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481673.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481674.png)
